

A Comprehensive Technical Guide to the Physicochemical Properties of Amino-PEG4-GGFG-Dxd

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Amino-PEG4-GGFG-Dxd**, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, solubility, and the enzymatic cleavage of its linker, alongside illustrative experimental protocols.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Amino-PEG4-GGFG-Dxd** are crucial for understanding its behavior in biological systems and for the formulation of ADCs. A summary of these properties is presented below.

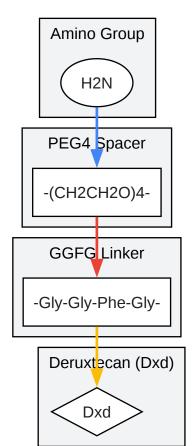


Property	Value	Source
Molecular Formula	C53H66FN9O15	[1]
Molecular Weight	1088.14 g/mol	[1]
Solubility	100 mg/mL in DMSO	[1]
Predicted LogP	~0.5	[2]
Storage Conditions	4°C (short-term), -20°C to -80°C (long-term, under nitrogen)	[1][3]

Chemical Structure and Components

Amino-PEG4-GGFG-Dxd is a complex molecule composed of three key components: a terminal amino group for conjugation, a hydrophilic PEG4 spacer, a cathepsin-cleavable GGFG peptide linker, and the cytotoxic payload, Deruxtecan (Dxd).





Chemical Structure of Amino-PEG4-GGFG-Dxd

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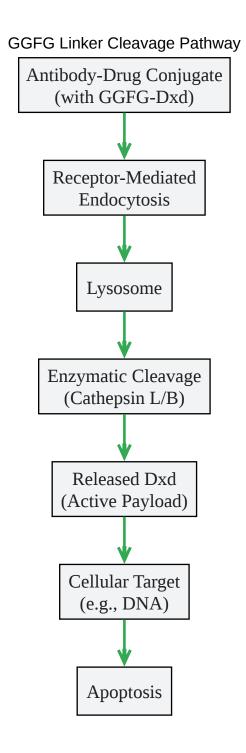
Caption: A simplified diagram illustrating the components of **Amino-PEG4-GGFG-Dxd**.

Mechanism of Action: Enzymatic Cleavage of the GGFG Linker

The GGFG (Glycine-Glycine-Phenylalanine-Glycine) tetrapeptide is a crucial component of the linker, designed for selective cleavage by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage ensures the release of the cytotoxic payload, Dxd, within the target cancer cells, minimizing systemic toxicity.



The primary enzyme responsible for the cleavage of the GGFG linker is Cathepsin L, with Cathepsin B also contributing to a lesser extent.[4] The cleavage typically occurs between the Phenylalanine (Phe) and Glycine (Gly) residues.





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Caption: Signaling pathway of ADC internalization and payload release via GGFG linker cleavage.

Experimental Protocols

The following sections provide illustrative protocols for the synthesis and in vitro evaluation of drug-linker conjugates like **Amino-PEG4-GGFG-Dxd**. These are generalized procedures and may require optimization for specific applications.

Synthesis of Amino-PEG-Linker-Drug Conjugates

The synthesis of **Amino-PEG4-GGFG-Dxd** typically involves a multi-step process, including solid-phase peptide synthesis (SPPS) of the GGFG linker, followed by the conjugation of the PEG spacer and the Dxd payload.

Illustrative Protocol for Peptide-Drug Conjugation:

- Solid-Phase Peptide Synthesis (SPPS) of GGFG:
 - The GGFG peptide is assembled on a solid support resin using standard Fmoc (9fluorenylmethyloxycarbonyl) chemistry.
 - Each amino acid is sequentially coupled to the growing peptide chain.
- PEGylation:
 - An amino-terminated PEG4 moiety is coupled to the N-terminus of the GGFG peptide.
- Payload Conjugation:
 - The cytotoxic drug, Deruxtecan (Dxd), is activated and then conjugated to the C-terminus of the GGFG-PEG4 linker.
- Cleavage and Purification:
 - The complete drug-linker conjugate is cleaved from the resin.



- The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization:
 - The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

In Vitro GGFG Linker Cleavage Assay

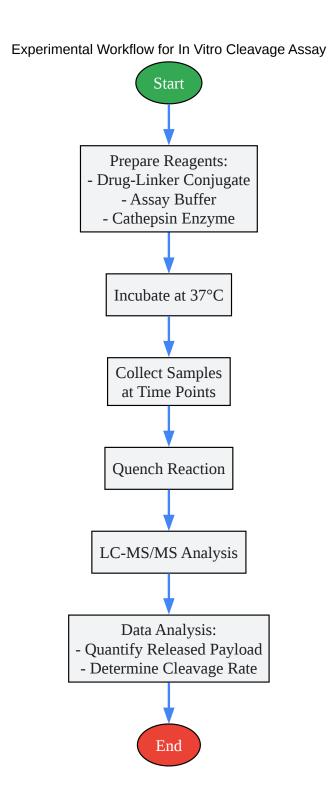
This assay evaluates the susceptibility of the GGFG linker to enzymatic cleavage by cathepsins.

Illustrative Protocol:

- Reagent Preparation:
 - Prepare a stock solution of the Amino-PEG4-GGFG-Dxd conjugate in DMSO.
 - Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent like DTT.
 - Prepare a stock solution of recombinant human Cathepsin L or Cathepsin B.
- Assay Procedure:
 - In a microplate, combine the drug-linker conjugate and the assay buffer.
 - Initiate the reaction by adding the cathepsin enzyme.
 - Incubate the plate at 37°C.
 - At various time points, stop the reaction by adding a quenching solution (e.g., acetonitrile).
- Analysis:
 - Analyze the samples by LC-MS/MS to quantify the amount of released Dxd and the remaining intact conjugate.



 Plot the concentration of the released payload over time to determine the cleavage kinetics.





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Caption: A generalized workflow for an in vitro enzymatic cleavage assay of the GGFG linker.

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